molecular formula C8H8Cl2N4O2 B2879730 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride CAS No. 1808532-55-9

1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

Cat. No.: B2879730
CAS No.: 1808532-55-9
M. Wt: 263.08
InChI Key: NFICMTSZTCWMLG-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a heterocyclic compound that combines the structural features of both pyrimidine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of pyrimidine derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazole or pyrimidine compounds.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is unique due to its specific combination of pyrimidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

1-pyrimidin-2-ylimidazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2.2ClH/c13-7(14)6-4-12(5-11-6)8-9-2-1-3-10-8;;/h1-5H,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICMTSZTCWMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(N=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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